2-(5-Bromo-1H-indol-1-yl)propanoic acid
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Overview
Description
2-(5-Bromo-1H-indol-1-yl)propanoic acid is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals. This compound features a bromine atom at the 5-position of the indole ring and a propanoic acid moiety at the 1-position. The presence of the bromine atom and the carboxylic acid group imparts unique chemical properties to this molecule, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1H-indol-1-yl)propanoic acid typically involves the bromination of an indole precursor followed by the introduction of the propanoic acid group. One common method is the bromination of 1H-indole using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The brominated indole is then subjected to a Friedel-Crafts acylation reaction with propanoic acid or its derivatives under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1H-indol-1-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indole ring can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the indole ring.
Major Products Formed
Substitution: Formation of 2-(5-substituted-1H-indol-1-yl)propanoic acid derivatives.
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 2-(5-Bromo-1H-indol-1-yl)propanol or 2-(5-Bromo-1H-indol-1-yl)propionaldehyde.
Scientific Research Applications
2-(5-Bromo-1H-indol-1-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1H-indol-1-yl)propanoic acid is primarily related to its ability to interact with biological targets through its indole moiety. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects. The bromine atom and carboxylic acid group further enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-1H-indol-1-yl)propanoic acid
- 2-(5-Fluoro-1H-indol-1-yl)propanoic acid
- 2-(5-Methyl-1H-indol-1-yl)propanoic acid
Uniqueness
2-(5-Bromo-1H-indol-1-yl)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for the development of new chemical entities with potential therapeutic applications .
Properties
IUPAC Name |
2-(5-bromoindol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7(11(14)15)13-5-4-8-6-9(12)2-3-10(8)13/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDPZJAIXBADEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC2=C1C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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